Octoclothepin N-oxide hydrochloride
Description
Octoclothepin N-oxide hydrochloride is a derivative of Octoclothepin, a compound structurally classified within the tricyclic antipsychotic family. The N-oxide modification typically enhances solubility or alters metabolic pathways, which may influence its pharmacokinetic profile compared to the parent molecule.
Properties
CAS No. |
32860-01-8 |
|---|---|
Molecular Formula |
C19H22Cl2N2OS |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)24-19-7-6-15(20)13-16(17)19;/h2-7,13,17H,8-12H2,1H3;1H |
InChI Key |
BDKCFOARQOUQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including octoclothepin N-oxide hydrochloride, typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, sodium percarbonate in the presence of rhenium-based catalysts can efficiently oxidize tertiary nitrogen compounds to N-oxides under mild conditions . The resulting N-oxide can be converted to its hydrochloride form for increased stability .
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce N-oxides in high yields . This method is advantageous due to its greener and more efficient nature compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
Octoclothepin N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to tertiary amines, often catalyzed by liver microsomes in the presence of NADPH.
Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, sodium perborate.
Reduction: NADPH, liver microsomes, anaerobic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Tertiary amines (e.g., octoclothepin).
Scientific Research Applications
Octoclothepin N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of N-oxides.
Industry: Utilized in the development of new pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of octoclothepin N-oxide hydrochloride involves its reduction to octoclothepin by liver microsomes. This reduction is facilitated by NADPH and is inhibited by carbon monoxide and oxygen . The compound acts as an antagonist at various dopamine and serotonin receptors, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Structural Similarities and Differences
Tanimoto Similarity Analysis :
- ZINC000019802386 exhibits a Tanimoto similarity score of 0.45 with Octoclothepin, indicating moderate structural overlap. However, unlike Octoclothepin, this compound lacks documented activity against GPCR targets but shares structural motifs with analogs targeting dopamine receptors (DRD1, DRD2, DRD3) and serotonin receptor HTR2A .
Key Structural Analogues :
| Compound Name | CAS No. | Core Structure Features | Key Modifications |
|---|---|---|---|
| Octoclothepin N-oxide hydrochloride | Not provided | Tricyclic backbone with N-oxide group | Hydrochloride salt form |
| Chlorpromazine N-Oxide Hydrochloride | 18683-73-3 | Phenothiazine ring with sulfoxide group | N-oxide and hydrochloride |
| Trazodone N-Oxide Hydrochloride | 55290-66-9 | Triazolopyridine-piperazine hybrid | N-oxide addition |
| Amitriptyline N-Oxide Hydrochloride | 4290-60-2 | Dibenzocycloheptene backbone | N-oxide and tertiary amine |
| Clozapine N-oxide | 107815-88-5 | Dibenzodiazepine structure | N-oxide modification |
Receptor Binding and Pharmacological Profiles
- Octoclothepin Derivatives : Octoclothepin maleate salt (parent compound) shows affinity for SR-2A, a receptor implicated in mood disorders and schizophrenia . The N-oxide derivative may exhibit altered receptor selectivity or metabolic stability.
- Chlorpromazine N-Oxide Hydrochloride : Targets dopamine D2 and serotonin receptors, with sulfoxide modification reducing extrapyramidal side effects compared to Chlorpromazine .
- ZINC000019802386 Analogs : While structurally similar to Octoclothepin, close analogs interact with DRD1, DRD2, DRD3, and HTR2A, suggesting divergent therapeutic pathways despite shared scaffolds .
- Clozapine N-oxide: Used in chemogenetics (DREADD technology) due to its selective activation of engineered receptors, contrasting with Octoclothepin’s direct SR-2A inhibition .
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